molecular formula C18H23N5O B2658632 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235056-20-8

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2658632
CAS No.: 1235056-20-8
M. Wt: 325.416
InChI Key: SICOBVASZQZUIK-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and anticancer research. The compound features a urea pharmacophore, a structure known for its ability to form multiple stable hydrogen bonds with biological targets, thereby facilitating potent and specific interactions . This scaffold is strategically incorporated into drug design to modulate potency, selectivity, and other crucial drug-like properties . The molecular structure combines the urea core with a 1-benzyl group and a key (1-(pyrimidin-2-yl)piperidin-4-yl)methyl moiety. The piperidine ring introduces conformational flexibility and three-dimensionality, while the pyrimidine group can act as a hydrogen bond acceptor, a feature often critical for binding to protein kinases and other enzymes involved in signal transduction . Recent research on analogous compounds containing the 1-methylpiperidin-4-yl group has demonstrated excellent antiproliferative activities against a diverse panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) . In these studies, such compounds exhibited significantly enhanced activity compared to derivatives lacking the piperidine group, suggesting that the this compound scaffold is a promising candidate for the development of multi-target kinase inhibitors . Its potential mechanism of action may involve blocking intracellular signal transduction pathways that drive uncontrolled cell proliferation . This product is intended for research purposes only, specifically for use in in vitro assays and as a building block in the synthesis of potential therapeutic agents. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(21-13-15-5-2-1-3-6-15)22-14-16-7-11-23(12-8-16)17-19-9-4-10-20-17/h1-6,9-10,16H,7-8,11-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICOBVASZQZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable aldehyde or ketone.

    Pyrimidinyl Substitution: The piperidine intermediate is then reacted with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Benzylation: The resulting compound is benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Urea Formation: Finally, the benzylated intermediate is treated with an isocyanate or a carbamoyl chloride to form the urea moiety, completing the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated urea derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.

    Biological Studies: It can be used as a probe to study the interactions of pyrimidine-containing compounds with biological macromolecules such as enzymes and receptors.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring may interact with nucleic acids or proteins, while the piperidine ring could modulate the compound’s binding affinity and selectivity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural distinction lies in its substituents:

  • Piperidin-4-ylmethyl-pyrimidin-2-yl moiety : Offers conformational flexibility and hydrogen-bonding capacity, critical for target engagement.
Table 1: Structural Comparison of Key Analogs
Compound Name (Source) Substituent on Urea Nitrogen 1 Substituent on Urea Nitrogen 2 Molecular Formula
Target Compound Benzyl (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl C₁₉H₂₂N₆O*
9WE () Pyridin-3-ylmethyl 1-(Pyrimidin-2-yl)piperidin-4-yl C₁₆H₂₀N₆O
30c () Benzyl 7-Chloropyrido[3,2-d]pyrimidin-2-yl C₁₉H₁₇ClN₆O
Compound 31 () Phenyl Piperidin-4-yl with indole-pyrimidine motif C₂₇H₂₈N₈O₂
Table 2: Physical Properties of Analogs
Compound Name (Source) Yield (%) Melting Point (°C) Key Functional Groups
30c () 27 191–192 Benzyl, Chloropyrido-pyrimidine
30a () 54 212–214 Cyclopentyl, Chloropyrido-pyrimidine
30f () 48 188–189 Morpholinoethyl, Chloropyrido-pyrimidine

Biological Activity

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound, characterized by its unique structure, has been investigated for various biological effects, including antibacterial, antifungal, and antioxidant activities.

Chemical Structure and Properties

  • Molecular Formula : C20H25N5
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The structure includes a piperidine ring and a pyrimidine moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine and pyrimidine exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli
1-Benzyl-UreaTBDTBD

The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against the tested bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies have reported that certain derivatives inhibit the growth of Candida albicans and other pathogenic fungi.

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Fungal Strain
Compound C0.015C. albicans
Compound D0.020Aspergillus spp.

The data suggest that structural modifications can enhance antifungal activity .

Antioxidant Activity

Antioxidant properties are also a significant aspect of the biological activity of this compound. Research has indicated that certain derivatives exhibit considerable antioxidant effects, which are essential for mitigating oxidative stress in biological systems.

Table 3: Antioxidant Activity Comparison

Compound% InhibitionReference Compound
1-Benzyl-Urea82%Trolox (Standard)
Compound E71%Trolox

The antioxidant capacity was evaluated using assays measuring the inhibition of lipid peroxidation .

Study on Antibacterial Efficacy

A comprehensive study conducted on a series of pyrimidine derivatives highlighted the efficacy of compounds similar to 1-Benzyl-Urea against multidrug-resistant bacterial strains. The study utilized various assays to determine the activity spectrum and concluded that modifications at specific positions on the piperidine ring significantly influenced antibacterial potency .

Evaluation of Antifungal Properties

Another research effort focused on evaluating the antifungal properties of pyrimidine-containing compounds against clinical isolates of fungi. The findings indicated that structural variations could lead to enhanced activity against resistant fungal strains, suggesting a promising avenue for therapeutic development .

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea?

Methodological Answer:
A green synthesis approach using enzyme-mediated catalysis (e.g., Cu(II)-tyrosinase) can be employed. This involves:

Condensation of the benzylamine precursor with a pyrimidine-piperidine intermediate.

Urea linkage formation via reaction with urea derivatives under buffered conditions (pH 6.0, potassium phosphate buffer).

Purification via ethanol washing and TLC validation .
Alternative routes include solid-phase synthesis for improved regioselectivity.

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • X-ray crystallography : Resolves 3D molecular geometry, particularly for piperidine-pyrimidine conformers .
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% threshold). Use C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy : Assigns proton environments (e.g., benzyl CH2 vs. piperidine CH2 groups).

Advanced: How can computational modeling optimize reaction conditions for scaled synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for urea bond formation. ICReDD’s reaction path search methods integrate:

Energy profile mapping to identify rate-limiting steps.

Solvent effect simulations (e.g., ethanol vs. DMF) to enhance yield.

Machine learning to correlate experimental variables (pH, temperature) with product stability .

Advanced: How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

Dose-response profiling : Use IC50 assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific vs. off-target effects.

Structural analogs : Compare activity of derivatives (e.g., pyrimidine vs. pyridine substitutions) to identify pharmacophore requirements .

Off-target screening : Employ kinase profiling panels (e.g., Eurofins DiscoverX) to rule out nonspecific binding .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors.
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7).
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How to design mechanistic studies for target engagement validation?

Methodological Answer:

Photoaffinity labeling : Incorporate a benzophenone moiety to crosslink with binding pockets.

SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified target proteins.

Cryo-EM/X-ray co-crystallization : Resolve ligand-protein interactions at atomic resolution .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid urea hydrolysis.
  • Solvent : DMSO stock solutions should be aliquoted to minimize freeze-thaw cycles .

Advanced: How to address low bioavailability in preclinical models?

Methodological Answer:

Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) on the benzyl moiety.

Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance solubility.

Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .

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